molecular formula C10H11ClFNO2 B5489995 2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide

2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide

Cat. No.: B5489995
M. Wt: 231.65 g/mol
InChI Key: SPOQHUMTXNNQNY-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a methoxyethyl group attached to the nitrogen atom of the amide functional group. Benzamides are known for their diverse applications in medicinal chemistry and material science.

Preparation Methods

The synthesis of 2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, reducing agents like hydrogen gas with palladium on carbon for reductions, and oxidizing agents like potassium permanganate for oxidations. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents on the benzene ring enhance the compound’s binding affinity to these targets, while the methoxyethyl group modulates its pharmacokinetic properties . The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide include:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2/c1-15-5-4-13-10(14)8-3-2-7(12)6-9(8)11/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOQHUMTXNNQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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